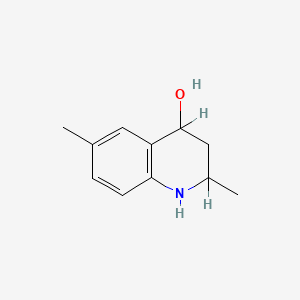

2,6-Dimethyl-1,2,3,4-tetrahydroquinolin-4-ol

Description

Properties

CAS No. |

42473-28-9 |

|---|---|

Molecular Formula |

C11H15NO |

Molecular Weight |

177.24 g/mol |

IUPAC Name |

2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol |

InChI |

InChI=1S/C11H15NO/c1-7-3-4-10-9(5-7)11(13)6-8(2)12-10/h3-5,8,11-13H,6H2,1-2H3 |

InChI Key |

RBCNCWKJVVSJAY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C2=C(N1)C=CC(=C2)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-1,2,3,4-tetrahydroquinolin-4-ol can be achieved through several methods. One common approach involves the cyclization of 3-anilinopropionic acids with polyphosphoric acid (PPA) or similar cyclizing agents . Another method includes the reaction of anthranilic acid derivatives with appropriate reagents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Derivatization via Acylation Reactions

The hydroxyl and amine groups undergo selective benzoylation, enabling access to mono- and di-substituted derivatives:

Mono-Benzoylation

Treatment with benzoyl chloride (1 equiv) in pyridine yields trans-1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol (Compound 4) :

-

Reactants: Trans-isomer (1.01 g, 5.7 mmol), benzoyl chloride (0.80 g, 5.7 mmol)

-

Solvent: Pyridine

Di-Benzoylation

Using excess benzoyl chloride (2.5 equiv) produces trans-1,4-dibenzoyl-2,6-dimethyl-1,2,3,4-tetrahydroquinoline (Compound 6) :

-

Reactants: Trans-isomer (1.01 g, 5.7 mmol), benzoyl chloride (2.02 g, 14.4 mmol)

-

Solvent: Pyridine

Key Spectral Data :

Salt Formation

The compound forms a hydrobromide salt via reaction with hydrogen bromide (HBr) :

-

Molecular Formula : C₁₁H₁₆BrN

-

Melting Point : Not explicitly reported, but crystalline structure confirmed via X-ray .

-

Application : Salt formation enhances stability for pharmaceutical studies .

Domino Reaction Pathways

Alternative synthetic routes involve domino processes, such as:

-

Reduction-Oxidation Cyclization : TiO₂-catalyzed reduction of nitroarenes followed by cyclization with acetaldehyde derivatives .

-

Acid-Catalyzed Rearrangements : Rearrangement of imine intermediates under acidic conditions to yield tetrahydroquinoline cores .

Example Reaction :

-

Substrate: 3-Methylaniline

-

Conditions: TiO₂, ethanol solvent, UV light (350 nm)

-

Yield: 71% for 4-ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline .

Functionalization and Biological Activity

N-substitutions (e.g., acetylation, benzoylation) modulate bioactivity. For example:

Scientific Research Applications

2,6-Dimethyl-1,2,3,4-tetrahydroquinolin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-1,2,3,4-tetrahydroquinolin-4-ol involves its interaction with various molecular targets. The compound can undergo conformational changes that allow it to interact with enzymes and other proteins, thereby exerting its effects . The specific pathways involved depend on the particular application and the derivative used.

Comparison with Similar Compounds

2-Methyl-5,6,7,8-Tetrahydroquinolin-4-one

- Key Differences: The saturated ring in this compound spans positions 5–8 (vs. 1–4 in the target compound), altering ring strain and reactivity.

- Synthetic Methods: Synthesized via HPLC and LC-MS, differing from the benzoylation routes used for 2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol derivatives .

1-Acetyl-3-Chloro-2,2,6-Trimethyl-1,2,3,4-Tetrahydroquinolin-4-ol

- Structural Features: Additional chloro and acetyl substituents at positions 3 and 1, respectively, introduce steric hindrance. The non-aromatic ring adopts a boat conformation (vs. chair in the target compound), stabilized by intramolecular hydrogen bonds (O–H···O distance: 1.72 Å) .

- Stability: The compound is less stable, existing as an oily residue that partially crystallizes, unlike the crystalline derivatives of this compound .

1-Hydroxy-2,6-Dimethylquinolin-4-one

- Core Structure: Fully aromatic quinoline backbone (vs. partially saturated), enhancing planarity and conjugation. Hydroxyl and methyl groups at analogous positions (2, 6, and 4) but lack the tetrahydro ring’s flexibility .

Physicochemical and Functional Comparisons

Quaternized Poly(2,6-dimethyl-1,4-pyrrolidone) (QPPO)

- It demonstrates high hydroxide conductivity (0.021 S cm⁻¹) and chemical stability in alkaline fuel cells .

- Divergent Properties: The polymer’s benzyl bromination method contrasts with the small-molecule derivatization (e.g., benzoylation) of this compound .

Comparative Data Tables

Table 2: Functional Group Impact on Properties

Biological Activity

2,6-Dimethyl-1,2,3,4-tetrahydroquinolin-4-ol (also referred to as trans-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol) is a bicyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 175.25 g/mol. The presence of hydroxyl (-OH) and dimethyl groups enhances its reactivity and biological activity.

Biological Activities

Research has identified several notable biological activities associated with this compound:

- Antioxidant Properties : The compound exhibits significant antioxidant activity. Studies have shown that it can reduce oxidative stress markers such as 8-isoprostane and lipid oxidation products in animal models .

- Neuroprotective Effects : In models of neurodegenerative diseases like Parkinson's disease, this compound has demonstrated the ability to improve motor coordination and reduce neuroinflammation .

- Anti-inflammatory Activity : The compound has been shown to inhibit the transcriptional activity of NF-κB, a key regulator of inflammation. This suggests potential applications in treating inflammatory conditions.

- Anticancer Potential : Structural analogs of tetrahydroquinoline derivatives have exhibited cytotoxic effects against various cancer cell lines. This indicates a possible role in cancer therapy.

The mechanisms by which this compound exerts its biological effects include:

- Modulation of Enzymatic Activity : The compound interacts with various enzymes and receptors in biological systems. For instance, it has been studied for its effects on catechol O-methyltransferase (COMT), which plays a role in norepinephrine metabolism.

- Influence on Cytokine Production : The reduction in pro-inflammatory cytokines observed in studies points to its potential as an anti-inflammatory agent through the modulation of immune responses .

Study 1: Neuroprotection in Parkinson's Disease Models

A study conducted on Wistar rats demonstrated that treatment with this compound significantly improved motor coordination scores and reduced the expression of inflammatory markers following rotenone-induced neurotoxicity. The study highlighted the compound's ability to attenuate oxidative stress and promote neuronal health .

Study 2: Antioxidant Effects

Another research effort investigated the antioxidant capacity of 6-hydroxy derivatives related to tetrahydroquinoline compounds. Results indicated that these derivatives could effectively reduce oxidative damage in neuronal tissues by decreasing lipid peroxidation levels and enhancing antioxidant enzyme activity.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Methyl-1H-pyrrole | Five-membered nitrogen ring | Different reactivity due to the pyrrole structure |

| 1-Aminoisoquinoline | Fused bicyclic structure with an amino group | Known for its role in various biological systems |

| 4-Hydroxyquinoline | Hydroxylated derivative of quinoline | Displays distinct biological activities |

| 3-Methylquinoline | Methylated quinoline derivative | Used as a precursor in various synthetic pathways |

The unique arrangement of substituents on this compound differentiates it from these structurally similar compounds and contributes to its specific biological activities.

Q & A

Q. Table 1. Catalyst Effects on Pyrolysis Product Distribution

| Catalyst | Major Product (%) | Minor Product (%) |

|---|---|---|

| KHSO₄ | 3/3a (60–70%) | 2 (15–20%) |

| p-Toluenesulfonic Acid | 3/3a (55–65%) | 2 (20–25%) |

| Oxalic Acid | 2 (70–75%) | 3/3a (8–10%) |

| Data derived from pyrolysis of 2,6-dimethyl-2,3,8-triacetoxyoctane (1) . |

Q. Table 2. Key Crystallographic Parameters for Structural Confirmation

| Parameter | Value |

|---|---|

| d(OH-Ol) | 1.72 Å |

| d(Ol-Ol) | 2.697(5) Å |

| Angle (OH-Ol-Ol) | 167° |

| Space Group | Monoclinic |

| Data from SC-XRD analysis of a tetrahydroquinolin-4-ol derivative . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.